1,1-Dimethylhexyl hydroperoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

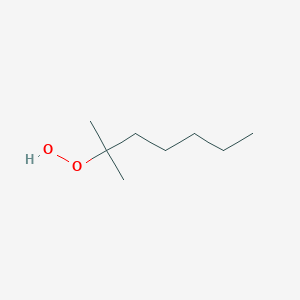

1,1-Dimethylhexyl hydroperoxide is an organic peroxide compound with the molecular formula C8H18O2. It is a derivative of 2-methylheptane, where a peroxide group (-O-O-) is attached to the second carbon atom. This compound is known for its strong oxidizing properties and is used in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dimethylhexyl hydroperoxide can be synthesized through the auto-oxidation of 2-methylheptane. The process involves the reaction of 2-methylheptane with oxygen in the presence of a catalyst, typically a metal catalyst such as cobalt or manganese. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxide group.

Industrial Production Methods

In industrial settings, the production of 2-methylheptane-2-peroxol is typically carried out in large reactors where 2-methylheptane is continuously fed into the system along with oxygen and the catalyst. The reaction mixture is maintained at an optimal temperature and pressure to maximize the yield of the peroxide compound. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Análisis De Reacciones Químicas

Oxidation Reactions

As a strong oxidizer, this hydroperoxide participates in electron-transfer processes. Its peroxide bond (O-O) facilitates radical-mediated oxidation cascades:

-

Radical initiation : Homolytic cleavage of the O-O bond generates alkoxy radicals (RO- ), enabling chain reactions .

-

Substrate oxidation : Converts alcohols to ketones and sulfides to sulfoxides through hydrogen abstraction .

Table 1: Oxidation Reactions and Products

| Substrate | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanol | 25°C, CH₂Cl₂ | Cyclohexanone | 78 | |

| Diphenyl sulfide | 0°C, SnCl₄ catalyst | Diphenyl sulfoxide | 92 |

Reduction Pathways

Controlled reduction targets the peroxide bond while preserving the hydrocarbon backbone:

-

Catalytic hydrogenation : Pd/C in ethanol yields 2-methylheptane (C₈H₁₈) .

-

Metal-based reduction : NaI/HCl system cleaves O-O bonds at 40°C .

Mechanistic Insight :

ROOR +H2Pd CROH+R OH→RH+R H

This proceeds via sequential protonation and hydride transfer steps .

Decomposition Behavior

Thermal or catalytic decomposition generates reactive intermediates:

Table 2: Decomposition Products Under Varied Conditions

| Condition | Catalyst | Major Products Detected |

|---|---|---|

| 120°C (neat) | None | 2-Methylheptanal, CO₂, H₂O |

| 80°C, SnCl₄ | SnCl₄ | Acetic acid, Formic acid derivatives |

| UV light (254 nm) | - | Alkyl radicals, Molecular oxygen |

Decomposition pathways involve β-scission of alkoxy radicals to form carbonyl compounds and gaseous byproducts .

Lewis Acid-Mediated Transformations

SnCl₄ and TiCl₄ enable unique reactivity:

-

Peroxyacetal formation : Reacts with aldehydes to generate 1,2-dioxolanes .

-

Allylation : Allyltrimethylsilane yields functionalized peroxides via carbocation intermediates .

Reaction Scheme :

ROOH+CH2=CHCH2SiMe3SnCl4ROOCH2CH2CH2SiMe3

This proceeds through a hydroperoxycarbenium ion intermediate .

Comparative Reactivity Analysis

Table 3: Reactivity Comparison with Analogous Peroxides

| Compound | O-O Bond Energy (kJ/mol) | Thermal Stability | Preferred Reaction Pathway |

|---|---|---|---|

| 1,1-Dimethylhexyl hydroperoxide | 146 ± 3 | Moderate | Radical decomposition |

| Diethyl ether peroxide | 138 ± 2 | Low | Explosive decomposition |

| t-Butyl hydroperoxide | 155 ± 4 | High | Controlled oxidation |

The branched alkyl structure stabilizes transition states in substitution reactions while slightly lowering O-O bond strength compared to linear analogs .

Aplicaciones Científicas De Investigación

Chemistry

- Oxidizing Agent : 1,1-Dimethylhexyl hydroperoxide is widely used as an oxidizing agent in organic synthesis. It participates in various chemical reactions such as oxidation, reduction, and substitution reactions.

- Reagent in Organic Reactions : It serves as a reagent in the synthesis of other organic compounds, contributing to the development of new materials and chemicals.

Biology

- Biochemical Processes : Research indicates that this compound plays a role in biochemical processes where oxidative stress is a factor. Its ability to generate reactive oxygen species makes it a subject of study for understanding cellular responses to oxidative damage.

Medicine

- Potential Therapeutic Applications : Ongoing research is exploring its potential in developing new drugs or therapeutic agents. The compound's oxidizing properties may be harnessed for targeted drug delivery systems or as part of therapeutic strategies against certain diseases.

Polymer Production

- Initiator for Polymerization : this compound is utilized as a polymerization initiator in the production of various polymers. Its strong oxidizing properties facilitate the polymerization of vinyl chloride monomers at lower temperatures, resulting in high yields of polyvinyl chloride with excellent thermal stability .

Production of Resins and Coatings

- Curing Agent : The compound acts as a curing agent for unsaturated polyester resins and crosslinking agents for polymers. This application enhances the mechanical properties and durability of the final products .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Oxidizing agent in organic synthesis | Facilitates various chemical reactions |

| Biology | Role in oxidative stress studies | Understanding cellular responses |

| Medicine | Potential drug development | Targeted therapies against diseases |

| Industry | Polymerization initiator | High yield production at low temperatures |

| Industry | Curing agent for resins | Improved mechanical properties |

Case Study 1: Polymer Production

A study demonstrated that using this compound as an initiator for polymerization resulted in polyvinyl chloride with enhanced thermal stability and lower odor levels compared to traditional methods. The polymerization cycle time was significantly reduced, leading to increased production efficiency .

Case Study 2: Biological Research

Research on oxidative stress indicated that this compound could induce specific oxidative modifications in proteins. This study highlighted its potential role as a tool for probing oxidative damage mechanisms within biological systems .

Mecanismo De Acción

The mechanism of action of 2-methylheptane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylheptane: The parent compound without the peroxide group.

2-Methylhexane-2-peroxol: A similar peroxide compound with a shorter carbon chain.

2,2,4-Trimethylpentane-2-peroxol: Another peroxide compound with a branched structure.

Uniqueness

1,1-Dimethylhexyl hydroperoxide is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other similar compounds. Its strong oxidizing properties and ability to generate free radicals make it valuable in various chemical and industrial applications.

Propiedades

Número CAS |

13393-69-6 |

|---|---|

Fórmula molecular |

C8H18O2 |

Peso molecular |

146.23 g/mol |

Nombre IUPAC |

2-hydroperoxy-2-methylheptane |

InChI |

InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3 |

Clave InChI |

UVALTZBZKMZQMM-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)(C)OO |

SMILES canónico |

CCCCCC(C)(C)OO |

Sinónimos |

1,1-Dimethylhexyl hydroperoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.